
丙酰溴
描述
Propionyl bromide, also known as propanoyl bromide, is an organic compound with the chemical formula C3H5BrO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学研究应用
Propionyl bromide has several applications in scientific research and industry:
Organic Synthesis: It is used as an acylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Propionyl bromide is used in the preparation of graft copolymers and other polymeric materials.
Biological Research: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
生化分析
Biochemical Properties
Propionyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins through a process known as propionylation. This compound interacts with enzymes such as propionyl-CoA synthetase, which catalyzes the formation of propionyl-CoA from propionyl bromide. Propionyl-CoA is a key intermediate in various metabolic pathways, including the breakdown of fatty acids and certain amino acids. The interaction between propionyl bromide and these enzymes is crucial for the proper functioning of these metabolic processes .
Cellular Effects
Propionyl bromide influences various cellular processes by modifying proteins through propionylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, propionylation of histones, which are proteins associated with DNA, can lead to changes in gene expression by altering the chromatin structure. This can have downstream effects on cellular functions such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, propionyl bromide exerts its effects through the formation of propionyl-CoA, which then participates in the propionylation of proteins. This process involves the transfer of the propionyl group from propionyl-CoA to specific lysine residues on target proteins. This modification can alter the activity, stability, and interactions of these proteins, thereby influencing various cellular processes. Additionally, propionyl bromide can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propionyl bromide can change over time due to its stability and degradation. Propionyl bromide is known to react violently with water, which can lead to its rapid degradation. This instability can affect its long-term impact on cellular functions in both in vitro and in vivo studies. Researchers must carefully control the experimental conditions to ensure the consistent and reliable use of propionyl bromide in biochemical assays .
Dosage Effects in Animal Models
The effects of propionyl bromide in animal models can vary with different dosages. At low doses, propionyl bromide may have minimal impact on cellular functions, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. High doses of propionyl bromide can also lead to toxic effects, including severe skin burns and eye damage, as well as potential systemic toxicity. Researchers must carefully determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
Propionyl bromide is involved in several metabolic pathways, primarily through its conversion to propionyl-CoA. This intermediate participates in the breakdown of fatty acids and certain amino acids, contributing to energy production and biosynthesis of various biomolecules. Enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase play key roles in these pathways, facilitating the conversion of propionyl-CoA to other metabolites. The interaction of propionyl bromide with these enzymes is essential for maintaining metabolic flux and proper cellular function .
Transport and Distribution
Within cells and tissues, propionyl bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of propionyl bromide can influence its activity and effectiveness in biochemical reactions, as well as its potential toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing the use of propionyl bromide in research and therapeutic applications .
Subcellular Localization
The subcellular localization of propionyl bromide and its derivatives, such as propionyl-CoA, can affect their activity and function. Propionyl-CoA is primarily localized in the mitochondria, where it participates in metabolic pathways such as the tricarboxylic acid cycle and fatty acid oxidation. Additionally, propionylation of proteins can occur in the nucleus, cytoplasm, and other cellular compartments, depending on the target proteins and the specific cellular context. The localization of propionyl bromide and its derivatives is directed by targeting signals and post-translational modifications that ensure their proper distribution and function within the cell .
准备方法
Propionyl bromide can be synthesized through several methods. One common laboratory method involves the reaction of propionic acid with bromine in the presence of red phosphorus as a catalyst. The reaction is typically carried out at elevated temperatures (80-90°C) and involves the following steps :
- Add propionic acid, a solvent (such as a low-level alkyl halide), and red phosphorus to a reactor.
- Heat the mixture to 80-90°C and add bromine dropwise.
- Allow the reaction to proceed for 10-12 hours under reflux conditions.
- Increase the temperature to 92-97°C to collect the solvent.
- Further increase the temperature to 103-105°C to collect the propionyl bromide as a pale yellow or transparent liquid.
化学反应分析
Propionyl bromide undergoes various chemical reactions, including substitution and addition reactions. Some common reactions include:
Nucleophilic Substitution: Propionyl bromide reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: Propionyl bromide can be used in Friedel-Crafts acylation reactions to introduce a propionyl group into aromatic compounds.
作用机制
The mechanism of action of propionyl bromide primarily involves its reactivity as an acylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In Friedel-Crafts acylation, the compound reacts with an aromatic ring in the presence of a Lewis acid catalyst, leading to the formation of a carbon-carbon bond .
相似化合物的比较
Propionyl bromide is similar to other acyl halides such as acetyl bromide and butyryl bromide. it is unique in its specific reactivity and applications:
属性
IUPAC Name |
propanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFXMJCUYXJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208527 | |
| Record name | Propionyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Alfa Aesar MSDS] | |
| Record name | Propionyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-22-1 | |
| Record name | Propanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propionyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


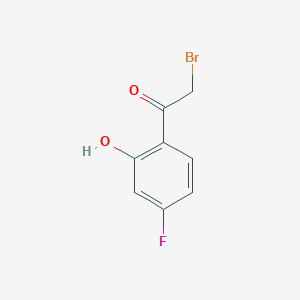

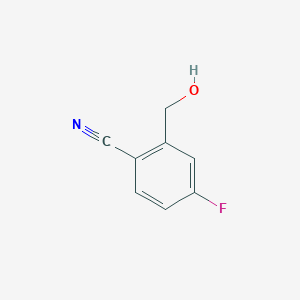
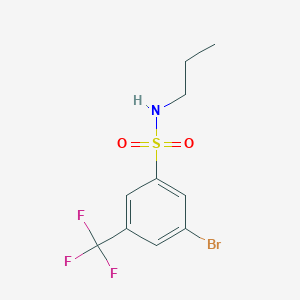


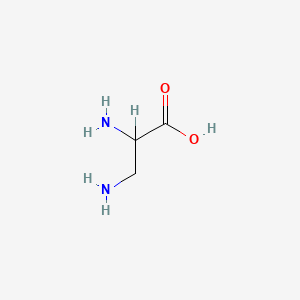
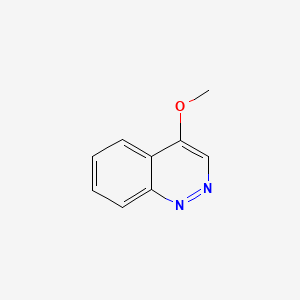
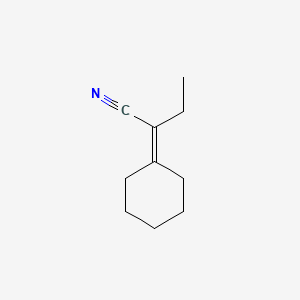


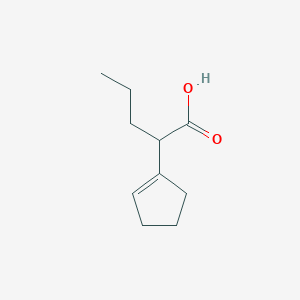

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)
